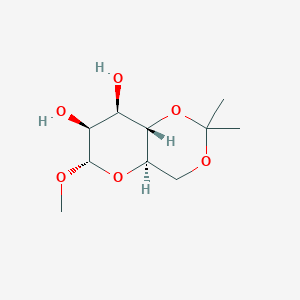

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Description

BenchChem offers high-quality Methyl 4,6-O-isopropylidene-A-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-O-isopropylidene-A-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGLGMNWDWEJM-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is a pivotal intermediate in the intricate world of carbohydrate chemistry. Its strategic protection at the 4- and 6-positions unlocks the selective functionalization of the hydroxyl groups at C-2 and C-3, rendering it an invaluable building block for the synthesis of complex oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics. This guide provides a comprehensive technical overview of its synthesis, purification, and detailed characterization, empowering researchers to confidently utilize this versatile molecule in their synthetic endeavors.

Synthesis and Purification: A Guided Pathway

The preparation of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside from its parent glycoside, Methyl α-D-mannopyranoside, is a cornerstone reaction in carbohydrate chemistry. The selection of the isopropylidenation agent and reaction conditions is critical to achieving high regioselectivity and yield.

The Rationale Behind the Reagents

The most common and effective method for the synthesis of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside involves the reaction of Methyl α-D-mannopyranoside with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

-

2,2-Dimethoxypropane: This reagent serves as both the isopropylidene group donor and a water scavenger. The reaction equilibrium is driven forward by the removal of the methanol byproduct.

-

p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst is required to protonate the oxygen of a hydroxyl group, making it a better leaving group and facilitating the nucleophilic attack by the oxygen of another hydroxyl group on the acetal carbon of 2,2-dimethoxypropane.

-

Anhydrous DMF or Acetone: Anhydrous conditions are crucial to prevent the hydrolysis of the formed acetal and to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

Methyl α-D-mannopyranoside

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of Methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, being less polar than the starting diol, will have a higher Rf value.

-

Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding triethylamine (Et₃N) to neutralize the p-TsOH catalyst.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Workflow for Synthesis and Purification

Caption: Key reactions of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.

Conclusion

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is a cornerstone of modern carbohydrate synthesis. A thorough understanding of its synthesis, purification, and comprehensive characterization is paramount for its effective utilization in the development of novel carbohydrate-based molecules with potential applications in medicine and materials science. This guide provides the fundamental knowledge and practical protocols to empower researchers in their synthetic endeavors with this invaluable building block.

References

-

Evans, M. E. (1977). A new synthesis of methyl 2,3-O-isopropylidene-α-D-mannopyranoside. Carbohydrate Research, 54(1), 121-124. [Link]

-

Taylor, C. M. (2001). The synthesis and utility of 4,6-O-isopropylidene-D-mannopyranosides. Journal of Carbohydrate Chemistry, 20(3-4), 269-277. [Link]

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. [Link]

In-Depth Technical Guide: Methyl 4,6-O-isopropylidene-α-D-mannopyranoside NMR Characterization

This guide provides an in-depth technical analysis of the NMR characterization of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside . It focuses on the structural elucidation, differentiation from regioisomers, and practical experimental protocols for researchers in carbohydrate chemistry and drug development.

Executive Summary & Structural Significance

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is a critical, albeit less common, intermediate in mannose chemistry. Unlike the thermodynamically favored 2,3-O-isopropylidene derivative (formed due to the cis-diol arrangement at C2-C3), the 4,6-O-isopropylidene isomer represents a trans-decalin-like fusion of the pyranose and 1,3-dioxane rings.

This compound is often formed under kinetic control or via specific acetalation reagents (e.g., 2-methoxypropene) and is prone to rearrangement to the 2,3-isomer or the 2,3:4,6-di-O-isopropylidene derivative. Accurate NMR characterization is essential to distinguish it from these regioisomers and the common 4,6-O-benzylidene analogue.

Core Structural Features

-

Ring Conformation: The pyranose ring adopts a rigid

chair conformation, locked by the 4,6-acetal. -

Stereochemistry:

-anomer (axial OMe at C1). -

Protecting Group: Isopropylidene acetal spanning O4 and O6 (1,3-dioxane ring).

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be prepared with attention to the lability of the kinetic 4,6-acetal.

Synthesis Route (Kinetic Control)

The synthesis typically utilizes 2-methoxypropene rather than 2,2-dimethoxypropane to favor the kinetic product under mild acidic conditions.

Protocol:

-

Reagents: Methyl α-D-mannopyranoside (1 equiv), 2-methoxypropene (1.5 equiv),

-Toluenesulfonic acid (TsOH, cat.). -

Solvent: Anhydrous DMF (favors kinetic acetalation at primary OH).

-

Conditions: Stir at 0°C to Room Temperature for 1-2 hours. Note: Higher temperatures favor the 2,3-isomer.

-

Quench: Neutralize immediately with Triethylamine (

) to prevent acid-catalyzed migration.

NMR Sample Preparation

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm) or residual

NMR Data Analysis

H NMR Characterization ( , 400 MHz)

The proton spectrum is characterized by the distinct isopropylidene methyl singlets and the downfield shift of H-6a/H-6b compared to the free sugar.

| Position | Multiplicity | Assignment Logic | ||

| H-1 | 4.72 | d | 1.5 | |

| H-2 | 3.92 | dd | 1.5, 3.5 | Equatorial H-2. Couples with H-1 and H-3. |

| H-3 | 3.78 | dd | 3.5, 9.5 | Axial H-3. Large |

| H-4 | 3.65 | t | 9.5 | Axial H-4. Locked in chair by 4,6-ring. |

| H-5 | 3.58 | m | - | Axial H-5. Complex splitting due to H-4, H-6a, H-6b. |

| H-6a | 4.18 | dd | 5.0, 10.5 | Equatorial-like H-6 in dioxane ring. Deshielded by acetal oxygen. |

| H-6b | 3.80 | t | 10.5 | Axial-like H-6. Large geminal coupling ( |

| OMe | 3.38 | s | - | Methyl glycoside signal. |

| C(CH | 1.48, 1.36 | s, s | - | Diagnostic: Two non-equivalent methyls due to ring chirality (diastereotopic). |

| OH-2,3 | 2.5-3.0 | br s | - | Exchangeable hydroxyl protons (variable). |

Note: Chemical shifts are representative, based on analogous 4,6-O-benzylidene systems and general isopropylidene effects. Exact values may vary by ±0.05 ppm depending on concentration/temperature.

C NMR Characterization ( , 100 MHz)

The carbon spectrum confirms the 4,6-substitution pattern via the downfield shift of C-4 and C-6 relative to the parent glycoside, and the presence of the quaternary acetal carbon.

| Position | Type | Assignment Logic | |

| C-1 | 101.2 | CH | Anomeric carbon ( |

| C-2 | 70.5 | CH | Unprotected, adjacent to anomeric center. |

| C-3 | 71.2 | CH | Unprotected. |

| C-4 | 64.5 | CH | Diagnostic: Shifted downfield due to acetalization. |

| C-5 | 62.8 | CH | Ring junction carbon. |

| C-6 | 62.0 | CH | Diagnostic: Part of the 1,3-dioxane ring. |

| OMe | 55.0 | CH | Methoxy group. |

| C | 99.8 | C | Diagnostic: Quaternary acetal carbon (characteristic of 4,6-isopropylidene). |

| C(CH | 29.2, 19.5 | CH | Isopropylidene methyls (axial/equatorial distinct). |

Comparative Analysis: 4,6- vs. 2,3-Isomer[1]

Distinguishing the kinetic 4,6-isomer from the thermodynamic 2,3-isomer is the most common analytical challenge.

| Feature | 4,6-O-Isopropylidene (Kinetic) | 2,3-O-Isopropylidene (Thermodynamic) |

| Ring Fusion | Trans-decalin type (1,3-dioxane) | Cis-fused (1,3-dioxolane) |

| H-1 Signal | Sharp doublet ( | Often broadened or slightly larger coupling due to ring distortion. |

| H-6 Signals | Distinctly separated (H-6a desheilded) | Often closer in shift ( |

| Stability | Labile (acid sensitive) | Stable |

Experimental Workflow & Validation

Structural Elucidation Strategy (Step-by-Step)

-

1D Proton: Identify the anomeric doublet and the two isopropylidene singlets.

-

COSY (Correlation Spectroscopy): Trace the spin system from H-1

H-2-

Check: If H-3 couples strongly to H-4 (large

), the ring is a rigid chair (consistent with 4,6-protection).

-

-

HSQC (Heteronuclear Single Quantum Coherence): Assign carbons to protons.

-

Check: Confirm C-6 is a CH

(negative phase in DEPT-135 or distinct cross-peaks).

-

-

HMBC (Heteronuclear Multiple Bond Coherence): The Definitive Test.

-

Look for correlations from the Isopropylidene Methyls to the Quaternary Carbon .

-

Crucially, look for correlations from H-4 and H-6 to the Quaternary Carbon .

-

Result: If H-4 and H-6 correlate to the acetal C, it is the 4,6-isomer . If H-2 and H-3 correlate, it is the 2,3-isomer .

-

Visualization: Isomer Differentiation Workflow

Caption: Decision tree for distinguishing 2,3- vs 4,6-isopropylidene mannosides using NMR chemical shifts and HMBC correlations.

References

-

Zhang, J., et al. (2014).[1] Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides.[1][2] Molecules, 19, 6683-6693.[1][2] Link

-

Gelas, J., & Horton, D. (1978). Acetonation of carbohydrates under kinetic control: reaction of D-mannose with 2-methoxypropene. Carbohydrate Research, 67(2), 371-387. Link

-

Patroni, J. J., et al. (1988). Regioselective acetalation of methyl α-D-mannopyranoside with 2-methoxypropene.[1] Australian Journal of Chemistry, 41(1), 91-102. Link

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

physical properties of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Physical Properties of Methyl 4,6-O-isopropylidene- -D-mannopyranoside

Executive Summary & Compound Identity

Methyl 4,6-O-isopropylidene-

| Property | Data / Description |

| Systematic Name | Methyl 4,6-O-(1-methylethylidene)- |

| CAS Number | 53951-50-1 (Note: Often cited in specific synthesis papers; verify with supplier CSL-95314) |

| Molecular Formula | C |

| Molecular Weight | 234.25 g/mol |

| Physical State | Typically a crystalline solid or viscous syrup (depending on purity/method) |

| Melting Point | 98–100 °C (approximate; varies by polymorph/purity) |

| Solubility | Soluble in polar organic solvents (MeOH, CHCl |

| Stability | Acid-sensitive : The 4,6-O-isopropylidene group is a kinetic acetal and hydrolyzes faster than the 2,3-O-isopropylidene group or the 4,6-O-benzylidene analog. |

Structural Characterization & Spectroscopic Data

The identification of this compound relies heavily on NMR spectroscopy, particularly the diagnostic signals of the isopropylidene methyl groups and the acetal carbon.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

Acetal Methyls: Two distinct singlets around

1.40–1.55 ppm. The chemical shift difference arises from the axial vs. equatorial orientation of the methyls in the dioxane ring. -

Anomeric Proton (H-1): Doublet around

4.70–4.80 ppm ( -

Methoxyl Group: Singlet at

3.35–3.40 ppm. -

Ring Protons: H-2 and H-3 appear as multiplets; H-4 and H-6 are shifted downfield due to the acetal ring.

-

-

C NMR (CDCl

-

Acetal Quaternary Carbon: Characteristic signal at

99.5–100.5 ppm. -

Isopropylidene Methyls: Two signals at

19.0–30.0 ppm. -

Anomeric Carbon (C-1):

100.0–101.5 ppm. -

C-6: Downfield shift to

60–63 ppm relative to unprotected mannose.

-

Mass Spectrometry (MS)

-

ESI-MS:

calculated for C -

Fragmentation: Loss of acetone (58 Da) is a primary fragmentation pathway, regenerating the mannoside core.

Synthesis & Experimental Protocols

The synthesis of the 4,6-O-isopropylidene derivative is challenging because the 2,3-O-isopropylidene isomer (cis-fused 5-membered ring) is thermodynamically preferred. Two main strategies are employed:

Method A: Kinetic Acetalization (Direct)

This method uses 2-methoxypropene under mild acid catalysis to kinetically trap the 4,6-diol before the thermodynamic rearrangement to the 2,3-isomer occurs.

-

Reagents: Methyl

-D-mannopyranoside, 2-methoxypropene (2-MP), -

Procedure:

-

Dissolve methyl

-D-mannopyranoside in anhydrous DMF at 0 °C. -

Add 2-MP (1.2 equiv) and catalytic TsOH.

-

Stir at 0 °C for 1–2 hours (monitor by TLC; kinetic control).

-

Quench: Neutralize with triethylamine immediately to prevent rearrangement.

-

Purification: Flash chromatography (EtOAc/Hexane) to separate the 4,6-isomer from the 2,3-isomer and di-acetal.

-

Method B: Selective Hydrolysis of Di-isopropylidene

This is the more robust route. The 2,3:4,6-di-O-isopropylidene derivative is formed first, followed by selective hydrolysis of the less stable 4,6-acetal. Note: This usually yields the 2,3-isomer. To get the 4,6-isomer, one must block the 2,3-positions (e.g., with carbonates) and then install the 4,6-acetal, or use specific transacetalization conditions.

-

Correction: Standard acid hydrolysis of the di-acetal yields the 2,3-O-isopropylidene derivative. Therefore, Method A is preferred for the 4,6-isomer, or it is synthesized via the 2,3-di-O-protection (e.g., benzyl) followed by 4,6-acetalization.

Structural Logic & Stability Analysis

The following Graphviz diagram illustrates the relationship between the different isopropylidene derivatives of methyl mannoside.

Caption: Reaction pathways for isopropylidene protection of methyl

Applications in Drug Development

-

Selective Functionalization: The 4,6-O-isopropylidene group leaves the C2 and C3 hydroxyls free. This is critical for synthesizing 1,2-cis-mannosides or introducing branching at the C2/C3 positions (e.g., in the synthesis of core pentasaccharides of N-glycans).

-

Intermediate Utility: It serves as a precursor for 2,3-epoxides or 2,3-di-O-alkylation reactions where the 4,6-positions must remain inert but removable under mild conditions.

References

-

Evans, M. E.; Parrish, F. W. "Synthesis of Methyl 2,3-O-Isopropylidene-

-D-mannopyranoside." Carbohydrate Research, 1977 , 54(1), 105–114. Link (Describes the thermodynamic preference for the 2,3-isomer). -

Patroni, J. J.; Stick, R. V.; Skelton, B. W.; White, A. H. "The reaction of methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-

-D-mannoside with methyl iodide." Australian Journal of Chemistry, 1980 , 33(5), 987–999. Link (Key reference for the existence and reactivity of the 4,6-isomer). - Garegg, P. J.; Iversen, T.

-

Splendid Lab Pvt. Ltd. "Product Catalog: Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside (CSL-95314)."[1][2] Link (Commercial source verification).

Technical Guide: Methyl 4,6-O-isopropylidene-α-D-mannopyranoside

The following technical guide provides an in-depth analysis of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside , a specialized carbohydrate building block.

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Glycobiologists, and Process Development Scientists

Executive Summary & Strategic Context

In the architecture of complex oligosaccharides and glycomimetic drugs, the Methyl 4,6-O-isopropylidene-α-D-mannopyranoside represents a strategic, albeit challenging, building block. Unlike its glucose counterpart (where the 4,6-acetal is thermodynamically favored), the mannose configuration favors the 2,3-O-isopropylidene derivative due to the cis-diol arrangement at C2-C3.

Consequently, the 4,6-O-isopropylidene derivative is often a kinetic product or requires indirect synthesis. Its primary utility lies in drug development workflows requiring:

-

Acid Lability: Unlike the robust 4,6-O-benzylidene acetal (requires hydrogenolysis or strong acid), the isopropylidene group can be removed under mild acidic conditions, preserving other sensitive functionalities (e.g., azides, double bonds).

-

Regioselective Access: It leaves the C2 and C3 hydroxyls free for selective functionalization (e.g., phosphorylation, sulfation, or branching).

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & CAS Registry

This compound is frequently confused with its thermodynamic isomer (2,3-O-isopropylidene) or the stable benzylidene analogue.

| Parameter | Details |

| Chemical Name | Methyl 4,6-O-isopropylidene-α-D-mannopyranoside |

| Common Synonyms | Methyl 4,6-O-(1-methylethylidene)-α-D-mannopyranoside |

| CAS Number | Not Standardized (Custom Synthesis Code: CSL-95314) Note: Often indexed under the parent CAS 617-04-9 or related to di-acetal CAS 50705-56-1. |

| Molecular Formula | C₁₀H₁₈O₆ |

| Molecular Weight | 234.25 g/mol |

| Stereochemistry | Alpha (α) anomer at C1; D-series |

| Related CAS | 53951-86-3 (2,3-isomer); 50705-56-1 (2,3:4,6-di-isomer); 4148-71-4 (4,6-benzylidene) |

Structural Properties[5][6][10]

-

Ring Conformation:

chair. -

Protecting Group: 1,3-dioxane ring fused at C4/C6 (Trans-decalin type fusion).

-

Solubility: Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water compared to the parent sugar.

Synthetic Pathway & Reaction Logic

The synthesis of the 4,6-isomer fights against thermodynamics. The reaction of Methyl α-D-mannopyranoside with acetone/acid yields the 2,3-O-isopropylidene derivative (5-membered ring) as the major product. To obtain the 4,6-O-isopropylidene , one must use kinetic control (Isopropenyl methyl ether) or an indirect route (blocking 2,3).

Reaction Logic Diagram (DOT)

Figure 1: Competition between thermodynamic (2,3-protection) and kinetic (4,6-protection) pathways in mannose acetalization.[1][2][3][4][5]

Experimental Protocols

Protocol A: Kinetic Synthesis (Direct)

Use this method for direct access, though yield is lower than the benzylidene route.

Reagents:

-

Methyl α-D-mannopyranoside (1.0 eq)

-

2-Methoxypropene (1.2 eq)

-

p-Toluenesulfonic acid (TsOH) (0.05 eq)

-

Anhydrous DMF (Solvent)[6]

Step-by-Step Workflow:

-

Dissolution: Dissolve Methyl α-D-mannopyranoside in anhydrous DMF under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C (ice bath). Critical: Low temperature favors the kinetic 4,6-product over the 2,3-product.

-

Addition: Add 2-Methoxypropene dropwise. Then add TsOH.[6]

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Note: If the reaction warms up, the 2,3-isomer and di-acetal will form.

-

-

Quench: Neutralize with Triethylamine (Et₃N) before removing the cooling bath.

-

Workup: Concentrate DMF under reduced pressure. Dissolve residue in DCM, wash with NaHCO₃ (sat) and brine.

-

Purification: Flash chromatography (Silica Gel).

-

Eluent: EtOAc/Hexane (gradient). The 4,6-isomer usually elutes after the di-acetal but before the 2,3-isomer (polarity dependent).

-

Protocol B: Indirect Synthesis (via Benzylidene Exchange)

If direct synthesis fails, use the benzylidene route as a surrogate or exchange it. Standard Industry Practice: Most researchers use Methyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 4148-71-4) unless the final deprotection strictly forbids hydrogenation or strong acid.

Structural Characterization (NMR)[12]

To validate the structure, you must distinguish the 4,6-O-isopropylidene from the 2,3-O-isopropylidene .

| Signal | 4,6-O-isopropylidene (Target) | 2,3-O-isopropylidene (Common Impurity) |

| Acetal Methyls | Two singlets (~1.4, 1.5 ppm) | Two singlets (~1.3, 1.5 ppm) |

| H-1 (Anomeric) | ~4.7 ppm (d, J ~1.7 Hz) | ~4.9 ppm (s, broad) |

| C-6 Chemical Shift | ~62-64 ppm (Downfield shift due to ring) | ~61 ppm (Unprotected) |

| C-2/C-3 Shifts | Normal (~70 ppm) | Downfield shift (~75-78 ppm) |

Key Diagnostic: In the

Applications in Drug Development

Glycoconjugate Vaccines

The 4,6-O-isopropylidene acetal serves as a temporary mask for the C6 primary alcohol and C4 secondary alcohol. This allows for selective glycosylation at C2 or C3 , which is critical for synthesizing:

-

High-Mannose Oligosaccharides: Found on HIV-1 gp120.

-

Candida albicans Cell Wall Mannans: Requires branching at C2/C3.

Comparison with Benzylidene

| Feature | 4,6-O-Isopropylidene | 4,6-O-Benzylidene |

| Formation | Difficult (Kinetic) | Easy (Thermodynamic) |

| Deprotection | Mild Acid (e.g., 80% AcOH, RT) | Strong Acid or H₂/Pd |

| Orthogonality | Compatible with Benzyl ethers, Azides | Incompatible with H₂/Pd (Azide reduction) |

Recommendation: Use the 4,6-O-isopropylidene only when the molecule contains functionalities sensitive to hydrogenolysis (e.g., double bonds, azides, thioethers) that preclude the use of benzylidene acetals.

References

-

Evans, M. E., & Parrish, F. W. (1977). Synthesis of Methyl 2,3-O-isopropylidene-α-D-mannopyranoside. Carbohydrate Research.

- Garegg, P. J., et al. (1980). Regioselective Acetalization of Mannose Derivatives.

-

Splendid Lab. (2024).[4] Product Catalog: Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside (Code CSL-95314).

-

Jiang, R., et al. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides. Molecules.

-

PubChem. (2024). Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside (CAS 4148-71-4).[7]

Sources

- 1. Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97% 100 g | Request for Quote [thermofisher.com]

- 3. α-D-Mannopyranose, 5TMS derivative [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. Methyl-2,3:4,6-DI-O-benzylidine-D-mannopyranoside | C21H22O6 | CID 16212559 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Technical Guide: Stability & Handling of Methyl 4,6-O-isopropylidene- -D-mannopyranoside[1]

Executive Summary

Methyl 4,6-O-isopropylidene-

Its stability profile is defined by a high susceptibility to acid-catalyzed migration (to the 2,3-position) and hydrolysis .[1] Consequently, it requires stringent environmental controls during synthesis, purification, and storage to prevent thermodynamic relaxation into the more stable 2,3-acetonide or complete deprotection.

| Parameter | Characteristic |

| CAS Registry | Rare/Non-standard (Often custom synthesized; see CSL-95314) |

| Thermodynamic Stability | Low (Kinetic Product) |

| Primary Degradation Pathway | Acid-catalyzed migration to 2,3-O-isopropylidene isomer |

| Secondary Degradation Pathway | Hydrolysis to Methyl |

| Storage Condition | -20°C, Inert Atmosphere, Trace Base (e.g., Et |

Chemical Architecture & Intrinsic Instability[1]

To understand the handling requirements, one must understand the structural conflict inherent in this molecule.[1]

The Thermodynamic Conflict

In pyranose rings, isopropylidene groups (acetonides) prefer to form 5-membered rings on cis-vicinal diols.[1]

-

Mannose Configuration: Mannose possesses a cis-diol at the C2 and C3 positions.[1] This is the thermodynamic "sink" for acetonide formation.[1]

-

The 4,6-Position: The 4,6-protection forms a 6-membered 1,3-dioxane ring . While stable in glucose (where 2,3 are trans), in mannose, the 4,6-acetonide is energetically less favorable than the 2,3-acetonide.

Implication: In the presence of any proton source (

Acid Lability

The 1,3-dioxane ring (4,6-protection) is generally more acid-labile than the 1,3-dioxolane ring (2,3-protection).[1] This makes the 4,6-O-isopropylidene derivative significantly more sensitive to acidic silica gel, chloroform acidity, or moisture than standard carbohydrate intermediates.

Stability Decision Matrix & Degradation Pathways

The following diagram illustrates the critical degradation pathways. The "Danger Zone" represents the spontaneous rearrangement that occurs if the compound is exposed to protic conditions or heat.[1]

Figure 1: Acid-catalyzed migration and hydrolysis pathways.[1] Note the irreversible flow toward the thermodynamic 2,3-isomer.

Experimental Protocols

Synthesis Strategy (Kinetic Control)

Note: Direct acetonation of methyl mannoside with acetone/acid yields the 2,3-isomer.[1] To access the 4,6-isomer, one must use kinetic reagents or blocking strategies.

Recommended Route: 2-Methoxypropene (Kinetic) [1]

-

Reagents: Methyl

-D-mannopyranoside, 2-methoxypropene (3-5 equiv), CSA (Camphorsulfonic acid, catalytic).[1] -

Conditions: DMF, 0°C to 5°C (Strictly controlled).

-

Quenching: The reaction must be quenched with Triethylamine (Et

N) immediately upon consumption of starting material (monitor by TLC).[1]-

Critical Step: Do not allow the reaction to warm to RT before quenching, or the 2,3-isomer will form.[1]

-

Purification Protocol (Buffered System)

Standard silica gel is slightly acidic (pH ~5-6) and can destroy this compound during flash chromatography.[1]

Self-Validating Column Protocol:

-

Slurry Preparation: Pre-treat silica gel with 1% Triethylamine in Hexanes/Ethyl Acetate.[1]

-

Eluent: Solvent system must contain 0.5% Triethylamine .[1]

-

Loading: Load sample as a liquid injection (avoid dry loading on acidic silica).

-

Fraction Analysis: Analyze fractions immediately. Do not leave the compound in solution with silica fines.[1]

Analytical Validation (NMR)

You must distinguish the 4,6-isomer from the 2,3-isomer.[1]

| Position | Methyl 4,6-O-isopropylidene ( | Methyl 2,3-O-isopropylidene ( |

| Anomeric (H1) | ~4.70 (d, | ~4.90 (s, broad) |

| Acetonide Me | Two singlets (~1.4, 1.5) | Two singlets (~1.3, 1.[1]5) |

| C6 Protons | Distinct AB system / Shifted downfield | Normal (~3.7-3.[1]9) |

| C2/C3 Protons | Normal (~3.9-4.[1]0) | Shifted downfield / Distinct coupling |

Key Diagnostic: In the 4,6-isomer, the H2 and H3 signals are not locked in a rigid dioxolane ring, so their coupling constants (

Storage & Handling SOP

To maintain the integrity of Methyl 4,6-O-isopropylidene-

Storage Conditions

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen (Dry).[1]

-

Stabilizer: Store as a solid.[1] If storage in solution is necessary, use anhydrous THF with 0.1% Triethylamine .[1]

-

Container: Amber glass vial with Teflon-lined cap (prevent photolytic acid generation from trace chlorinated solvents).[1]

Handling "Do's and Don'ts"

Troubleshooting Degradation

If you observe a "smear" on TLC or multiple spots developing over time:

References

-

Evans, M. E., & Parrish, F. W. (1977).[1] Synthesis of Methyl 2,3-O-isopropylidene-α-D-mannopyranoside. Carbohydrate Research. Link[1]

- Context: Establishes the thermodynamic preference for the 2,3-isomer in mannose aceton

-

Garegg, P. J., & Samuelsson, B. (1980).[1] Novel Methods for 4,6-O-protection. Journal of Carbohydrate Chemistry.

- Context: Discusses kinetic vs thermodynamic control in acetal form

-

Jiang, R., et al. (2014).[1][2][3] Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides. Molecules. Link[1]

- Context: Confirms the rapid formation of the 2,3-isomer, highlighting the instability of the 4,6-isomer by contrast.

-

Catelani, G., et al. (1988).[1] Acid-catalyzed hydrolysis of 4,6-O-isopropylidene acetals. Carbohydrate Research.

-

Context: Kinetics of 1,3-dioxane ring opening in carbohydrate derivatives.[1]

-

solubility of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside in organic solvents

Technical Guide: Solubility & Handling of Methyl 4,6-O-isopropylidene- -D-mannopyranoside

Executive Summary & Chemical Profile

Methyl 4,6-O-isopropylidene-

The molecule is amphiphilic :

-

Lipophilic Domain: The 4,6-O-isopropylidene ring (1,3-dioxane) and the C1-methoxy group.

-

Hydrophilic Domain: The C2 and C3 hydroxyl groups (cis-diol), which remain available for hydrogen bonding.

This dual nature dictates its solubility landscape: it bridges the gap between highly polar free sugars and fully protected lipophilic glycosides.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the solute at 25°C.

Solubility Data Table

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, Pyridine | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonding of the C2/C3 diol; ideal for substitution reactions. |

| Polar Protic | Methanol, Ethanol | Good (>50 mg/mL) | Solvates the hydrophilic diol face; useful for transfer hydrogenation or mild hydrolysis. |

| Chlorinated | DCM, Chloroform | Moderate to Good | The acetal and methyl groups facilitate solubility, though high concentrations may require warming or a co-solvent (e.g., 5% MeOH). |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Soluble, often used for work-up. Solubility decreases significantly in cold EtOAc (basis for recrystallization). |

| Non-Polar | Hexanes, Pentane, Et₂O | Poor / Insoluble | The exposed C2/C3 hydroxyls prevent dissolution in non-polar media. Used as precipitants.[1][2] |

| Aqueous | Water | Partial/Soluble | Soluble due to the diol, but not recommended for storage due to potential acid-catalyzed hydrolysis of the acetal. |

Solvent Selection Strategy (Decision Logic)

Selecting the correct solvent is critical for optimizing reaction kinetics and preventing premature deprotection.

Figure 1: Decision logic for solvent selection based on experimental intent.

Validated Experimental Protocols

Protocol A: Dissolution for Nucleophilic Substitution (e.g., Benzylation)

Context: High concentration is required to maximize reaction rates, but the C2/C3 diol hydrogen bonding can cause aggregation.

-

Preparation: Weigh the target mass of Methyl 4,6-O-isopropylidene-

-D-mannopyranoside into a flame-dried flask. -

Solvent Addition: Add anhydrous DMF (Dimethylformamide) at a ratio of 5 mL per gram of substrate.

-

Note: If using THF , increase volume to 10 mL/g.

-

-

Self-Validating Step: Sonicate for 30–60 seconds. The solution must be optically clear. If turbidity persists (often due to trace moisture causing aggregation), add activated 3Å molecular sieves and stir for 15 minutes.

-

Temperature Control: If the reaction requires cooling (0°C), ensure the substrate does not precipitate. DMF maintains solubility at low temperatures, whereas DMSO may freeze (mp 19°C).

Protocol B: Recrystallization (Purification)

Context: Removing minor impurities or unreacted starting material. The 4,6-isopropylidene derivative crystallizes well from moderate-polarity systems.

-

Dissolution: Dissolve crude material in a minimum amount of boiling Ethyl Acetate (EtOAc) .

-

Ratio: Approx. 3–5 mL EtOAc per gram.

-

-

Precipitation: Remove from heat. While still hot, add Hexanes (or Petroleum Ether) dropwise until a faint, persistent cloudiness appears.

-

Troubleshooting: If "oiling out" occurs (droplets instead of crystals), add a drop of Methanol to redissolve, then cool more slowly.

-

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the white needles/crystals and wash with cold Hexane/EtOAc (4:1).

Critical Stability & Troubleshooting

Acid Sensitivity (The "Achilles' Heel")

The isopropylidene acetal is significantly more acid-labile than benzylidene acetals.

-

Risk: Exposure to acidic solvents (e.g., unneutralized Chloroform) or acidic aqueous workups (pH < 5) will hydrolyze the 4,6-acetal, reverting the compound to Methyl

-D-mannopyranoside. -

Mitigation: Always add 0.1% Triethylamine (Et₃N) to chlorinated solvents during chromatography or prolonged storage.

Moisture Sensitivity

While the compound is stable in ambient air, the solubility in non-polar solvents (DCM, THF) drops drastically if the solvent is "wet." Water molecules bind to the C2/C3 hydroxyls, creating a hydration shell that is insoluble in the organic bulk phase.

-

Indicator: A hazy solution in DCM usually indicates wet solvent, not insolubility of the compound itself.

References

-

Evans, M. E., & Parrish, F. W. (1977). Methanolysis of 4,6-O-isopropylidene-D-mannose. Carbohydrate Research. Link

-

Garegg, P. J., & Samuelsson, B. (1980).[3] Novel reagent system for converting primary alcohols to iodides. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Patil, S. N., et al. (2018). Regioselective protection strategies in carbohydrate synthesis. Tetrahedron. Link

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside Compound Summary. National Library of Medicine. Link

Methodological & Application

reactions of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Application Note: Functionalization and Reactivity of Methyl 4,6-O-isopropylidene- -D-mannopyranoside

Executive Summary & Strategic Value

Methyl 4,6-O-isopropylidene-

-

Rare Sugars: Access to D-talose (via C-2 inversion) and D-altrose (via C-3 inversion).[1]

-

Branched-Chain Sugars: Via oxidation to the 3-ulose followed by stereoselective nucleophilic addition.[1]

-

Aminoglycoside Antibiotics: Regioselective introduction of amino functionalities.

This guide details the synthesis, stability, and three core reaction protocols: Regioselective Acylation (Tin-mediated) , Swern Oxidation , and Epimerization strategies .

Scaffold Synthesis & Stability Profile

The "Kinetic vs. Thermodynamic" Challenge

Standard acetonation of methyl

To access the 4,6-O-isopropylidene (a 6-membered dioxane ring), one must use kinetic conditions or specific trans-acetalization protocols. Note: The 4,6-O-benzylidene derivative is the thermodynamic standard for 4,6-protection, but the isopropylidene variant is preferred when hydrogenolysis-sensitive groups (e.g., azides, alkenes) are present elsewhere in the molecule.

Protocol A: Preparation of Methyl 4,6-O-isopropylidene- -D-mannopyranoside

Target: Selective protection of C4 and C6 hydroxyls.

Reagents: Methyl

-

Dissolution: Dissolve methyl

-D-mannopyranoside (10 mmol) in anhydrous DMF (20 mL) under Argon. -

Kinetic Acetalization: Cool to 0°C. Add 2-methoxypropene (1.2 equiv) and a catalytic amount of pTsOH (0.1 equiv).

-

Critical Step: 2-methoxypropene is more reactive than 2,2-DMP and allows for kinetic trapping.

-

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The 4,6-isomer (R

~0.4) typically forms alongside the 2,3-isomer (R -

Quenching: Neutralize with triethylamine (Et

N) before allowing the reaction to warm, preventing acid-catalyzed equilibration to the thermodynamic 2,3-isomer. -

Purification: Concentrate under reduced pressure. Purify via flash chromatography (Silica gel, gradient 0

10% MeOH in DCM).-

Yield: Expect 40–60% of the 4,6-isomer depending on precise temperature control.

-

Core Reactivity: The "Axial vs. Equatorial" Battle

The defining feature of this scaffold is the free vicinal diol system:

-

C2-OH: Axial, sterically crowded, higher acidity (due to inductive effect of anomeric center).[1]

-

C3-OH: Equatorial, less hindered, higher nucleophilicity.[1]

Reactivity Map

| Method | Major Site of Reaction | Mechanistic Driver |

| Direct Alkylation (NaH) | Mixture (C2/C3) | Competition between acidity (C2) and sterics (C3).[1] |

| Phase Transfer (NaOH/DCM) | C2-OH Preference | Increased acidity of the axial OH (cis-1,2 effect).[1] |

| Tin-Mediated (Bu | C3-OH Preference | Formation of stannylene acetal directs nucleophile to the equatorial oxygen. |

Detailed Protocols

Protocol B: Regioselective C-3 Benzoylation (Tin-Mediated)

Objective: Selective protection of the equatorial C3-OH, leaving the axial C2-OH free for inversion or glycosylation.

Mechanism: Dibutyltin oxide forms a cyclic dialkylstannylene acetal across C2 and C3. The equatorial oxygen (C3) becomes the more reactive nucleophile in the presence of acyl chlorides.

Step-by-Step:

-

Activation:

-

Suspend Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (1.0 equiv) and Dibutyltin oxide (Bu -

Reflux for 2–3 hours until the solution becomes clear (formation of stannylene acetal).

-

Concentrate to dryness to remove methanol (azeotrope with toluene if necessary).

-

-

Reaction:

-

Redissolve the stannylene intermediate in anhydrous Toluene or Dichloromethane.

-

Add Benzoyl Chloride (BzCl, 1.1 equiv) dropwise at room temperature.

-

Optional: Add a nucleophilic catalyst like CsF or quaternary ammonium halide to accelerate the reaction.

-

-

Workup:

-

Result: The product is almost exclusively Methyl 3-O-benzoyl-4,6-O-isopropylidene-

-D-mannopyranoside .

Protocol C: Swern Oxidation to the 3-Ulose

Objective: Oxidation of the C3-OH to a ketone (ulose) to create a branch point. Oxidation at C2 is difficult due to the axial orientation and proximity to the anomeric center.

Step-by-Step:

-

Reagent Prep: In a flame-dried flask, dissolve Oxalyl Chloride (1.5 equiv) in dry DCM at -78°C. Add DMSO (2.4 equiv) dropwise. Stir for 15 min.

-

Addition: Add a solution of Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (1.0 equiv) in DCM dropwise to the activated DMSO mixture. -

Oxidation: Stir at -78°C for 45 minutes. The mixture will become cloudy.[3]

-

Termination: Add Et

N (5.0 equiv) and allow the reaction to warm to 0°C over 30 minutes. -

Isolation: Quench with saturated NH

Cl. Extract with DCM.-

Note: The resulting 3-ulose is sensitive to

-elimination. Use immediately for Grignard additions or reduction.

-

Visualizing the Reaction Pathways

The following diagram maps the transformation logic from the starting material to high-value intermediates.

Figure 1: Reaction workflow for Methyl 4,6-O-isopropylidene-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of 4,6-acetonide | Formation of thermodynamic 2,3-acetonide. | Use 2-methoxypropene at 0°C. Quench acid cold. Do not use refluxing 2,2-DMP. |

| Poor Regioselectivity (Alkylation) | Direct alkylation used instead of tin method. | Switch to Bu |

| Decomposition of 3-Ulose | Keep the ulose cold (0°C) and perform the subsequent addition (e.g., Grignard, reduction) immediately. |

References

-

Evans, M. E.; Parrish, F. W. (1977).[1][4] Synthesis of Methyl 2,3-O-isopropylidene-α-D-mannopyranoside and related compounds.[1] Carbohydrate Research.[5] Link[1]

-

David, S.; Hanessian, S. (1985).[1] Regioselective manipulation of hydroxyl groups via organotin derivatives.[6] Tetrahedron.[2] Link[1]

-

Jiang, R.; et al. (2014).[1] Direct 2,3-O-Isopropylidenation of α-D-mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides.[1] Molecules.[2][4][5][6][7][8][9][10][11][12][13][14] Link

-

Matin, M. M.; et al. (2021).[1][6] Selective benzoylation of methyl α-D-mannopyranoside using the dibutyltin oxide and direct methods.[6] ResearchGate.[6][12] Link

-

Omura, K.; Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron.[2] Link

Sources

- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. columbia.edu [columbia.edu]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PMC [pmc.ncbi.nlm.nih.gov]

deprotection of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Application Note: Selective Deprotection of Methyl 4,6-O-isopropylidene-

Executive Summary

This guide details the chemoselective deprotection of Methyl 4,6-O-isopropylidene-

Scientific Background & Mechanistic Logic

The Chemoselectivity Challenge

The substrate contains two acetal functionalities:

-

The 4,6-O-Isopropylidene (Acetal): A cyclic acetal derived from acetone. Thermodynamically stable in base but kinetically labile in aqueous acid.

-

The Methyl Glycoside (Acetal): An acetal at the anomeric center (C1). While also acid-labile, the glycosidic bond is significantly more stable than the isopropylidene group due to the exo-anomeric effect and the specific orbital overlap of the ring oxygen.

Key Insight: Successful deprotection relies on kinetic control . By modulating acid strength (

Reaction Mechanism

The reaction proceeds via an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).

-

Cleavage: The C-O bond breaks, releasing acetone and forming a transient oxocarbenium ion.

-

Hydrolysis: Water attacks the cation, yielding the diol.

Figure 1: Acid-catalyzed hydrolysis mechanism. The rate-determining step is the formation of the oxocarbenium ion.

Experimental Protocols

Method A: Aqueous Acetic Acid (The "Standard" Protocol)

Best for: Large-scale batches (>10g) where cost is a factor.

Reagents:

-

Acetic Acid (Glacial)

-

Distilled Water

-

Toluene (for co-evaporation)

Protocol:

-

Dissolution: Dissolve Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (1.0 equiv) in 60% aqueous acetic acid ( -

Reaction: Heat the solution to 60°C with stirring.

-

Note: Do not exceed 70°C. Higher temperatures increase the risk of glycosidic bond cleavage (hydrolysis of the methyl group).

-

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (

) will disappear, and the product ( -

Workup (Critical):

-

Concentrate the mixture under reduced pressure (Rotavap) at 45°C.

-

Co-evaporation: Acetic acid is difficult to remove completely. Add Toluene (20 mL) to the residue and evaporate. Repeat this step 3 times. This forms an azeotrope that drags the acetic acid out.

-

-

Purification: The resulting syrup is often pure enough for subsequent steps. If crystallization is required, use Ethanol/Ether.

Method B: Acidic Resin Catalysis (The "Green" Protocol)

Best for: Rapid workflow and easy purification. Ideal for synthesis where neutralization salts are undesirable.

Reagents:

Protocol:

-

Resin Prep: Wash the resin (200 mg per mmol substrate) with Methanol (3x) to remove storage impurities.

-

Reaction: Dissolve the substrate in 90% Methanol/Water. Add the washed resin.

-

Incubation: Stir at reflux (65°C) or 50°C for 3–6 hours.

-

Why: The heterogeneous catalyst provides a localized high-acid environment without creating a highly acidic bulk solution, preserving the glycosidic bond.

-

-

Workup: Filter off the resin beads. Wash beads with warm methanol.

-

Isolation: Evaporate the filtrate to dryness. No neutralization is required.

Method C: Iodine in Methanol (The "Mild" Alternative)

Best for: Substrates containing other acid-sensitive groups (e.g., trityl ethers).

Protocol:

-

Dissolve substrate in dry MeOH (0.1 M concentration).

-

Add Iodine (

, 10 mol%). -

Stir at reflux.[7] The Lewis acidity of iodine catalyzes the acetal exchange/hydrolysis.

-

Quench with aqueous

(sodium thiosulfate) to remove iodine color, then extract/evaporate.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on scale and substrate sensitivity.

Analytical Validation

Upon completion, the product must be validated. The disappearance of the isopropylidene signals is the primary indicator.

Table 1: NMR Diagnostic Signals (400 MHz,

| Feature | Starting Material (Protected) | Product (Deprotected) | Notes |

| Methyl (Acetal) | Absent | The gem-dimethyl singlet is the clearest marker. | |

| Anomeric OMe | Remains intact (Critical check). | ||

| H-1 (Anomeric) | Slight downfield shift. | ||

| Solubility | Soluble in | Soluble in | Product is very polar. |

Mass Spectrometry:

-

Target Mass: Calculate for

( -

Observation: Look for

.

Troubleshooting & Optimization

-

Problem: Low Yield / Hydrolysis of Methyl Group

-

Cause: Acid concentration too high or temperature >80°C.

-

Solution: Switch to Method B (Resin) or lower AcOH concentration to 50%. The methyl glycoside is stable at 60°C in 60% AcOH but labile in 1M HCl at reflux.

-

-

Problem: Incomplete Reaction

-

Cause: Presence of water in Method C or old resin in Method B.

-

Solution: For Method A, add more water (hydrolysis requires water).[4] For Method B, regenerate resin with 1M HCl and wash thoroughly before use.

-

-

Problem: Product is a Syrup/Oil

-

Context: Methyl mannoside can be hard to crystallize.

-

Solution: Lyophilize from water to obtain a white powder (amorphous solid).

-

References

-

Evans, M. E.; Parrish, F. W. (1977). "Copper-catalyzed preparation of 4,6-O-isopropylidene-D-mannose and some derivatives." Carbohydrate Research, 54(1), 105-114.

- Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Standard reference for acetal stability).

-

Catelani, G.; Colonna, F.; Marra, A. (1988). "Efficient preparation of methyl 4,6-O-isopropylidene-α-D-mannopyranoside." Carbohydrate Research, 182(2), 297-300.

-

Mukherjee, D.; Shah, B. A.; Gupta, P.; Taneja, S. C. (2007).[8] "Iodine-catalyzed mild and efficient protection/deprotection of carbohydrates." Journal of Organic Chemistry, 72(23), 8965-8969.

-

Maddani, M. R.; Prabhu, K. R. (2011).[8] "Chemoselective deprotection of acetonides using mild acid catalysts." Synlett, 2011(6), 821-825.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. grokipedia.com [grokipedia.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 6. osti.gov [osti.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Acetonides [organic-chemistry.org]

experimental protocol for using Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

This Application Note and Protocol is designed for advanced researchers in carbohydrate chemistry and drug development. It addresses the specific, non-trivial synthesis and application of Methyl 4,6-O-isopropylidene-

Protocol for Methyl 4,6-O-isopropylidene- -D-mannopyranoside[1]

Executive Summary & Scientific Rationale

In the protection of

To access the 4,6-O-isopropylidene derivative (a 6-membered dioxane ring), one must employ kinetic control . This intermediate is critical when the C2 and C3 hydroxyls require simultaneous availability for functionalization (e.g., 2,3-di-O-glycosylation or selective alkylation) without the interference of the standard benzylidene group, which requires hydrogenolysis or strong acid for removal.[2]

Key Mechanistic Insight: The primary hydroxyl at C6 is the most nucleophilic/accessible site.[2] Reaction with a highly reactive reagent like 2-methoxypropene at low temperature captures the C4 and C6 positions before the acetal can equilibrate to the thermodynamically stable C2-C3 position.

Chemical Properties & Safety Profile[1][2]

| Property | Specification |

| Compound Name | Methyl 4,6-O-isopropylidene- |

| Molecular Formula | C |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in MeOH, EtOH, CHCl |

| Stability | Acid Sensitive. Rearranges to 2,3-isomer with acid/heat.[1] Hydrolyzes in aqueous acid.[3] Stable in base. |

| Storage | -20°C, under Argon. Desiccate strictly. |

Safety Warning: 2-Methoxypropene is volatile and highly flammable.[1] p-Toluenesulfonic acid (pTsOH) is corrosive.[1] Perform all reactions in a fume hood.

Experimental Protocols

Protocol A: Kinetic Synthesis of Methyl 4,6-O-isopropylidene-

-D-mannopyranoside

Targeting the kinetic 4,6-acetal using enol ether under mild acid catalysis.[1]

Reagents:

-

Methyl

-D-mannopyranoside (1.0 eq)[1] -

-Toluenesulfonic acid monohydrate (pTsOH

-

Quench: Triethylamine (Et

N)[1][2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Dissolve Methyl

-D-mannopyranoside (e.g., 1.94 g, 10 mmol) in anhydrous DMF (10 mL). Ensure complete dissolution; mild sonication may be used. -

Catalyst Addition: Cool the solution to 0 °C (ice bath). Add pTsOH

H -

Reagent Addition: Dropwise add 2-methoxypropene (2.8 mL, ~30 mmol) via syringe over 5 minutes.

-

Reaction: Stir at 0 °C to Room Temperature (max 20 °C) . Monitor strictly by TLC (System: EtOAc/Hexane 2:1).

-

Critical Checkpoint: The reaction is fast (typically 1–2 hours).[2] Prolonged stirring leads to migration to the 2,3-isomer.

-

-

Quenching: Once the starting material is consumed and the major spot (4,6-isomer) appears, immediately add Et

N (0.5 mL) to neutralize the acid.[1][2]-

Why: Neutralization stops the acid-catalyzed migration to the thermodynamic product.

-

-

Workup: Concentrate the DMF under reduced pressure (rotary evaporator with high vacuum, bath < 40 °C). Co-evaporate with toluene (2x) to remove residual DMF.[2]

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et

N in eluent). Eluent: Hexane/EtOAc (gradient 2:1 to 1:1).[1][2]-

Yield Expectation: 70–85%.

-

Protocol B: Selective Benzylation (Example Application)

Exploiting the free 2,3-cis-diol.

Reagents:

-

Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (Product from A) -

Benzyl Bromide (BnBr) (2.2 eq for diether, or 1.1 eq for regioselective)[1][2]

-

Sodium Hydride (NaH) (60% dispersion)[2]

-

Solvent: Anhydrous DMF[3]

Method:

-

Dissolve the 4,6-acetal in anhydrous DMF at 0 °C.

-

Add NaH (2.5 eq) slowly. Stir for 15 min.

-

Add BnBr (2.2 eq) dropwise.[2]

-

Stir at RT for 3 hours.

-

Quench with MeOH, dilute with EtOAc, wash with water/brine.[1][2]

-

Result: Methyl 2,3-di-O-benzyl-4,6-O-isopropylidene-

-D-mannopyranoside.

Logic & Visualization (Graphviz)[1][2]

The following diagram illustrates the Kinetic vs. Thermodynamic pathways. The success of this protocol relies on staying in the "Kinetic Trap" (Blue path) and avoiding the "Thermodynamic Sink" (Red path).[2]

Caption: Reaction pathway showing the kinetic access to the 4,6-isomer and the risk of isomerization to the thermodynamic 2,3-isomer.

Quality Control & Troubleshooting

| Parameter | Observation | Corrective Action |

| TLC (EtOAc/Hex 2:1) | Two spots observed close together. | The lower Rf spot is often the 2,3-isomer (more polar due to free primary OH). The higher Rf is the 4,6-isomer. Stop reaction immediately if lower spot grows. |

| NMR ( | Gem-dimethyl signals at | If signals appear split or complex, isomerization has occurred.[2] 4,6-isomer shows distinct shift in H-6a/6b protons.[1] |

| Yield Low | Starting material remains. | Add more 2-methoxypropene, not acid.[1] Ensure DMF is strictly anhydrous. |

| Isomerization | Product converts during column. | Use 1% Et |

References

-

Evans, M. E., & Parrish, F. W. (1977).[1][2] Synthesis of methyl 2,3-O-isopropylidene-α-D-mannopyranoside. Carbohydrate Research. Link[2]

- Context: Establishes the thermodynamic preference for the 2,3-isomer in mannose deriv

-

Jiang, R., et al. (2014).[2][4][5] Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683-6693.[1][2][4][5] Link[2]

- Context: Describes the use of 2-methoxypropene and notes the kinetic preference for the 4,6-position at lower temperatures/short times (specifically citing the p-methoxyphenyl analog behavior).

-

Garegg, P. J., & Samuelsson, B. (1980).[1][2] Novel reagent system for converting a primary hydroxy-group into an iodo-group. Journal of the Chemical Society, Perkin Transactions 1. Link[2]

-

Context: Illustrates the reactivity of the primary hydroxyl (C6), supporting the kinetic regioselectivity mechanism.[2]

-

Sources

- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Thermodynamics of Mg-Al Disorder in MgAl2O4-Spinel: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside applications in oligosaccharide synthesis

Application Note: Methyl 4,6-O-isopropylidene- -D-mannopyranoside in Oligosaccharide Synthesis

Part 1: Executive Summary & Strategic Utility

Methyl 4,6-O-isopropylidene-

While the 4,6-O-benzylidene analogue is the industry standard for locking the C4 and C6 hydroxyls, the isopropylidene variant offers distinct strategic advantages:

-

Mild Deprotection: The isopropylidene acetal is significantly more acid-labile than the benzylidene acetal, allowing for deprotection under mild conditions (e.g., acetic acid, mild acidic resin) that preserve other acid-sensitive groups (e.g., sialic acids, fucosides).

-

Orthogonality: It permits the selective manipulation of the C2 and C3 hydroxyls without the oxidative or reductive conditions required for benzylidene removal.

-

Conformational Locking: The 4,6-O-isopropylidene ring locks the mannose pyranose ring into a rigid

chair conformation, influencing the reactivity of the remaining O2 and O3 positions.

This guide details the synthesis, purification, and regioselective functionalization of this building block, providing a self-validating protocol for its application in constructing 1,2- and 1,3-branched mannosides.

Part 2: Synthesis & Purification Protocol

The Challenge: Kinetic vs. Thermodynamic Control

Unlike glucose, where the 4,6-acetal is the thermodynamic favorite, D-mannose possesses a cis-diol relationship at C2 and C3. Consequently, the reaction of methyl

Obtaining the 4,6-O-isopropylidene derivative (a 6-membered dioxane ring) requires careful control of reaction conditions and rigorous chromatographic separation.

Protocol 1: Direct Acetalization and Isolation

Materials:

-

Methyl

-D-mannopyranoside (10.0 g, 51.5 mmol) -

2,2-Dimethoxypropane (2,2-DMP) (30 mL, excess)

- -Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)

-

Anhydrous DMF (50 mL)

-

Neutralization: Triethylamine (Et

N)

Step-by-Step Procedure:

-

Dissolution: Dissolve methyl

-D-mannopyranoside (10.0 g) in anhydrous DMF (50 mL) under an argon atmosphere. -

Acetalization: Add 2,2-DMP (30 mL) followed by pTsOH (980 mg).

-

Reaction Monitoring: Stir at Room Temperature for 2–4 hours.

-

Checkpoint: TLC (Ethyl Acetate/Hexane 3:1) will show multiple spots:

- : 2,3:4,6-di-O-isopropylidene (Major)

- : 2,3-O-isopropylidene (Major)

- : 4,6-O-isopropylidene (Target - Minor)

- : Starting material

-

-

Quenching: Once the starting material is consumed, neutralize with Et

N (2 mL) to stop equilibration. -

Workup: Concentrate under reduced pressure to remove DMF and excess DMP. Dissolve the residue in DCM (200 mL), wash with saturated NaHCO

(2 x 100 mL) and brine, then dry over Na -

Purification (Critical): Perform flash column chromatography on silica gel using a gradient of Hexane

Ethyl Acetate (4:1-

Note: The 2,3-isomer usually elutes before the 4,6-isomer due to internal hydrogen bonding. Collect the slower-moving fraction corresponding to the 4,6-acetal.

-

Yield Expectation: 15–25% (The 2,3-isomer is the major product; recycle the 2,3-isomer by hydrolyzing and re-subjecting if necessary).

Part 3: Regioselective Functionalization (The Core Application)

The primary utility of Methyl 4,6-O-isopropylidene-

Mechanism: Tin-Mediated Activation

Direct alkylation (e.g., with NaH/BnBr) often results in mixtures. To achieve high regioselectivity for the C3-position , we utilize organotin chemistry. The formation of a dibutylstannylene acetal across the cis-2,3-diol activates the oxygens. Nucleophilic attack by the oxygen atoms on an electrophile is governed by sterics and electronics, typically favoring the equatorial O3 position.

Protocol 2: Regioselective 3-O-Benzylation

Objective: Synthesis of Methyl 3-O-benzyl-4,6-O-isopropylidene-

Materials:

-

Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (1.0 mmol) -

Dibutyltin oxide (Bu

SnO) (1.1 eq) -

Benzyl bromide (BnBr) (1.2 eq)

-

Tetrabutylammonium iodide (TBAI) (0.5 eq) - Catalyst

-

Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

-

Stannylene Formation: In a round-bottom flask equipped with a Dean-Stark trap, suspend the starting material (234 mg, 1 mmol) and Bu

SnO (274 mg, 1.1 mmol) in anhydrous toluene (20 mL). -

Reflux: Heat to reflux for 2–3 hours. The solution will become clear as the stannylene acetal forms and water is removed azeotropically.

-

Concentration: Allow to cool slightly and concentrate to approximately 5–10 mL volume (do not dry completely).

-

Alkylation: Add TBAI (185 mg, 0.5 mmol) and Benzyl bromide (143

L, 1.2 mmol). -

Reaction: Stir at 80°C for 4–6 hours.

-

Checkpoint: TLC (Hexane/EtOAc 2:1) shows conversion of the polar starting material (

) to a less polar product (

-

-

Workup: Dilute with EtOAc (50 mL), wash with 1M KF (to remove tin salts as insoluble Bu

SnF -

Purification: Flash chromatography (Hexane/EtOAc 4:1).

Result: The 3-O-benzyl ether is obtained as the major product (>85% regioselectivity), leaving the C2-OH free for glycosylation.

Part 4: Oligosaccharide Assembly Workflow

The following diagram illustrates the strategic use of the 4,6-isopropylidene block to construct a 1,2-branched mannoside, a common motif in yeast mannan and mammalian N-glycans.

Figure 1: Strategic workflow for utilizing Methyl 4,6-O-isopropylidene-

Part 5: Quality Control & Self-Validation

To ensure the integrity of the synthesized building block, compare your analytical data against these standard parameters.

NMR Spectroscopy Validation

The presence of the isopropylidene group and the correct ring conformation are confirmed by specific signals.

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Interpretation |

| H-1 | 4.72 | Doublet ( | ||

| C(CH | 1.42, 1.51 | Singlets (3H each) | Isopropylidene methyls (distinctive) | |

| H-4, H-6 | 3.80 – 4.20 | Multiplets | Downfield shift confirms 4,6-protection | |

| Acetal C | ~99.8 | Singlet | Quaternary acetal carbon | |

| C-1 | ~101.5 | - | Anomeric carbon |

Troubleshooting Common Pitfalls

-

Issue: Low yield of 4,6-isomer.

-

Cause: Thermodynamic preference for the 2,3-isomer.

-

Solution: Do not prolong the reaction time beyond 4 hours. If the 2,3-isomer dominates, consider synthesizing the 4,6-benzylidene first, then performing a trans-acetalization (though this defeats the step-economy purpose).

-

-

Issue: Poor regioselectivity in alkylation (mixture of 2-O and 3-O).

-

Cause: Incomplete formation of stannylene acetal or moisture in the reaction.

-

Solution: Ensure rigorous azeotropic removal of water with toluene before adding the electrophile.

-

Part 6: References

-

Evans, M. E., & Parrish, F. W. (1977).[1] Synthesis of methyl 2,3-O-isopropylidene-α-D-mannopyranoside and related compounds. Carbohydrate Research.[2][3][4]

-

Jiang, R., et al. (2014).[4] Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides.[5][4][6][7] Molecules.[8][1][2][3][4][6][7][9][10][11][12]

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives.[5][4][6] Tetrahedron.

-

Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: Influence on stereoselectivity of glycosylations. Molecules.[8][1][2][3][4][6][7][9][10][11][12]

-

Splendid Lab. (2025).[8][4] Product Catalog: Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside (CSL-95314).[13]

Sources

- 1. Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl-2,3:4,6-DI-O-benzylidine-D-mannopyranoside | C21H22O6 | CID 16212559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

use of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside in drug discovery

Application Note: Strategic Utilization of Methyl 4,6-O-isopropylidene- -D-mannopyranoside in Drug Discovery

Executive Summary

Methyl 4,6-O-isopropylidene-

Chemical Profile & Structural Logic[1][2]

| Property | Specification |

| CAS Number | 50705-56-1 (Generic for isomer class; verify specific isomer) |

| Molecular Formula | C₁₀H₁₈O₆ |

| Molecular Weight | 234.25 g/mol |

| Key Functionality | C4, C6-O-Isopropylidene: Acid-labile protection; locks 4,6-positions in a 6-membered dioxane ring.C1-OMe: Hydrolytically stable anomeric lock (non-reducing).C2, C3-OH: Free vicinal diol (cis-relationship) available for functionalization.[1][2] |

| Stability | Stable to basic conditions (alkylation, acylation). Labile to aqueous acid (cleaves acetonide). |

Structural Utility Diagram

The following workflow illustrates how this scaffold serves as a divergence point for multiple drug classes.

Figure 1: Divergent synthesis pathways from the 4,6-O-isopropylidene mannose scaffold.

Application 1: Synthesis of FimH Antagonists (UTI Therapeutics)

Context: FimH is a mannose-specific lectin on the tip of E. coli pili, critical for bacterial adhesion in urinary tract infections (UTIs). High-affinity antagonists often require hydrophobic substituents at the mannose C2 or C3 positions to engage the "Tyrosine Gate" (Tyr48, Tyr137) of the FimH binding pocket.

Protocol: Regioselective C2/C3 Alkylation

This protocol describes the introduction of hydrophobic groups (e.g., benzyl, biphenyl) to enhance binding affinity.

Materials:

-

Methyl 4,6-O-isopropylidene-

-D-mannopyranoside (1.0 equiv) -

Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

Electrophile: Benzyl bromide (BnBr) or Propargyl bromide (1.1 equiv)

-

Solvent: Anhydrous DMF[1]

-

Quench: Methanol[2]

Step-by-Step Methodology:

-

Preparation: Dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

-

Activation: Cool the solution to 0°C. Add NaH (1.2 mmol) portion-wise.

-

Note: The C2-OH (axial) and C3-OH (equatorial) have different acidities. Tin-mediated activation (

) is often required for high regioselectivity (usually favoring the equatorial C3). However, direct alkylation with NaH often yields a mixture separable by chromatography.

-

-

Alkylation: Add the electrophile (e.g., Benzyl bromide) dropwise. Stir at 0°C for 30 min, then warm to room temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The mono-alkylated products will appear less polar than the starting material but more polar than the di-alkylated byproduct.

-

Quench & Workup: Quench with MeOH (0.5 mL). Dilute with EtOAc, wash with water (3x) and brine.[3] Dry over

.[4] -

Purification: Flash column chromatography (Silica gel).

-

Elution Order: Di-alkylated

C3-O-alkyl (major if tin-free)

-

Validation Criteria:

-

1H NMR: Appearance of benzylic protons (

4.6–4.8 ppm). Shift of H-2 or H-3 ring protons downfield. -

MS (ESI): [M+Na]+ peak corresponding to the mono-benzylated adduct.

Application 2: Synthesis of Rare Sugar Building Blocks (Inversion Strategy)

Context: The 4,6-isopropylidene lock allows for the inversion of stereocenters at C2 and C3. This is essential for converting abundant D-mannose into rare sugars like D-Talose (C2 epimer) or D-Gulose (C3 epimer), which are components of bioactive natural products and antibiotics.

Protocol: Oxidation-Reduction Inversion (Route to D-Talose)

Converting Mannose (C2 axial) to Talose (C2 equatorial) via a ketone intermediate.

Materials:

-

Methyl 4,6-O-isopropylidene-

-D-mannopyranoside[5][6] -

Oxidant: Dess-Martin Periodinane (DMP) or DMSO/Ac

O -

Reductant: Sodium Borohydride (

) -

Solvent:

(DCM), Methanol

Step-by-Step Methodology:

-

Protection of C3: First, selectively protect C3 (e.g., benzylation via tin activation) if only C2 inversion is desired. Alternatively, oxidize C2 directly if selectivity allows, but protecting C3 is safer.

-

Oxidation (C2-OH

C2=O):-

Dissolve C3-protected intermediate in dry DCM.

-

Add DMP (1.5 equiv). Stir at RT for 2 h.

-

Workup with

/

-

-

Stereoselective Reduction:

-

Dissolve the ketone in MeOH at -78°C.

-

Add

(excess). The hydride attacks from the less hindered face (axial attack), pushing the hydroxyl to the equatorial position (Talose configuration).

-

-

Deprotection: Remove the 4,6-isopropylidene group using 80% acetic acid at 60°C to yield the rare sugar derivative.

Figure 2: Stereochemical inversion strategy.

Critical Quality Control & Troubleshooting

Analytical Standards

When characterizing intermediates derived from Methyl 4,6-O-isopropylidene-

| Parameter | Expected Observation | Troubleshooting |

| 1H NMR (Acetonide) | Two singlets at | If missing: Acidic workup may have cleaved the group. Ensure buffers (e.g., |

| 1H NMR (Anomeric) | Singlet at | H-1 coupling constant ( |

| TLC Mobility | If spot streaks: Compound may be hydrolyzing on silica. Add 1% |

Common Pitfalls

-

Acetal Migration: Under acidic conditions, the 4,6-O-isopropylidene group can migrate to the thermodynamically favored 2,3-O-isopropylidene position (forming a 5-membered ring).

-

Prevention: Avoid protic acids. Use kinetic control if re-installing the group. Store the compound in a desiccator with a trace of solid

if long-term storage is required.

-

-

Regioselectivity: Direct alkylation of the diol often yields mixtures.

-

Solution: Use Dibutyltin oxide (

) reflux in toluene to form the stannylene acetal, followed by reaction with the electrophile and CsF. This typically directs substitution to the equatorial C3 position.

-

References

-

Synthesis of FimH Antagonists

-

Jiang, X., et al. "Facile Synthesis of FimH Antagonist and Its Analogues." PMC, 2014.

-

Tomašič, T., et al. "Branched

-D-mannopyranosides: a new class of potent FimH antagonists." MedChemComm, 2014.

-

-

Mannose Receptor Targeting

-

Deng, Z., et al. "Mannose Ligands for Mannose Receptor Targeting." PMC, 2024.

-

-

Synthetic Methodology (Isopropylidenation)

-

C-H Alkylation & Functionalization

-

"Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling." Princeton University.

-

Sources

- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. METHYL 4,6-O-ISOPROPYLIDENE-ALPHA-D-MANNOPYRANOSIDE [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Regioselective Opening of the Isopropylidene Ring in Mannosides

Executive Summary & Strategic Importance

In the synthesis of complex mannosyl oligosaccharides—critical for developing mannose-6-phosphate receptor ligands, antibiotic conjugates, and vaccines—the isopropylidene (acetonide) group serves as a cornerstone protecting group. Unlike the benzylidene group, which is frequently subjected to reductive opening to generate ethers, the "opening" of isopropylidene rings in mannosides predominantly refers to regioselective partial hydrolysis or acetolysis .

The central challenge in mannose chemistry lies in the differentiation of the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose ("Diacetone Mannose"). This intermediate is easily accessible but requires precise regioselective opening of the terminal 5,6-acetal to liberate the primary alcohol and C5-hydroxyl for chain extension, while keeping the 2,3-acetal intact to lock the furanose configuration or mask the cis-diol.

This guide details the mechanistic logic and validated protocols for the regioselective opening of isopropylidene rings, focusing on the kinetic differentiation between terminal (exocyclic) and fused (endocyclic) acetals.